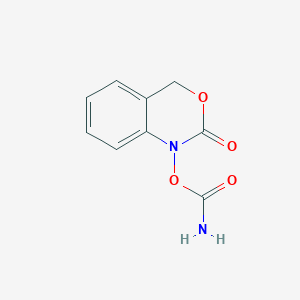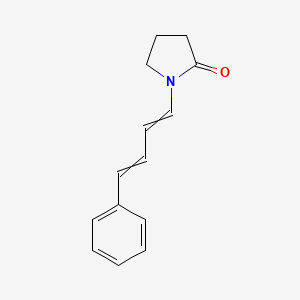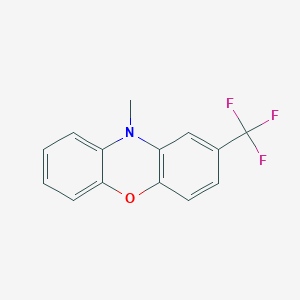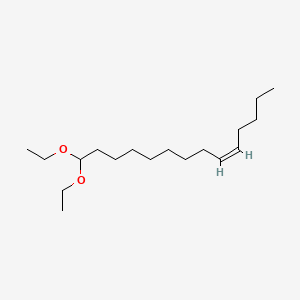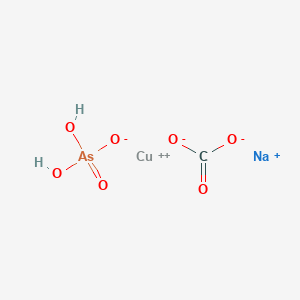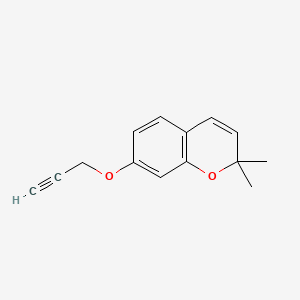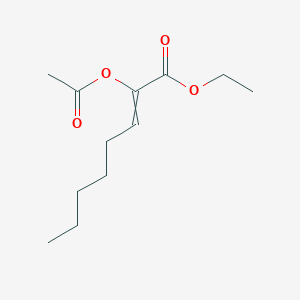
2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is a chemical compound with the molecular formula C7H12NO3P It is a member of the dioxaphospholane family, characterized by its unique structure containing both isocyanate and dioxaphospholane functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction temperature is maintained at low to moderate levels to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Substitution Reactions: Reacts with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Addition Reactions: Can participate in cycloaddition reactions with compounds containing multiple bonds.
Polymerization: Can be used as a monomer in the synthesis of polymers with unique properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and alkenes. Reaction conditions vary depending on the desired product but typically involve moderate temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from reactions with this compound include urea derivatives, carbamates, and various polymeric materials
Wissenschaftliche Forschungsanwendungen
2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and polymers.
Biology: Investigated for its potential use in the modification of biomolecules and the development of biocompatible materials.
Medicine: Explored for its potential in drug delivery systems and the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as flame retardants and coatings.
Wirkmechanismus
The mechanism of action of 2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable urea or carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and the modification of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar structure but contains a chloro group instead of an isocyanate group.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boron atom and is used in different types of chemical reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with different reactivity and applications.
Uniqueness
2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is unique due to its combination of isocyanate and dioxaphospholane functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
72666-66-1 |
|---|---|
Molekularformel |
C7H12NO3P |
Molekulargewicht |
189.15 g/mol |
IUPAC-Name |
2-isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C7H12NO3P/c1-6(2)7(3,4)11-12(10-6)8-5-9/h1-4H3 |
InChI-Schlüssel |
IRTUWNOZIJZAJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OP(O1)N=C=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)
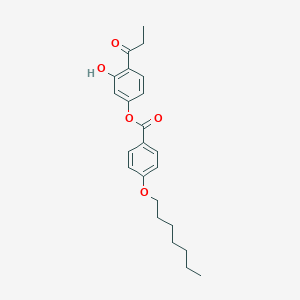
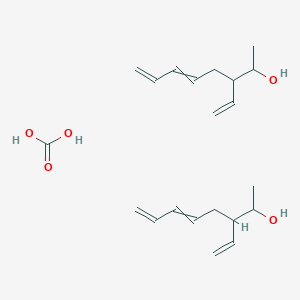
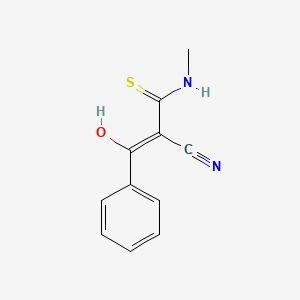
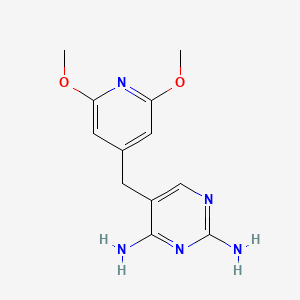
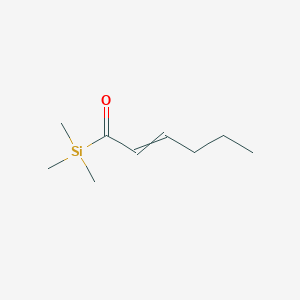
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
